molecular formula C22H23N3O4S B6520045 ethyl 2-(2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 893385-59-6

ethyl 2-(2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6520045
CAS No.: 893385-59-6
M. Wt: 425.5 g/mol
InChI Key: XMTCHUKZCZGGNQ-UHFFFAOYSA-N
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Description

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that have nonadjacent positions . Imidazole rings are common in various natural and synthetic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the ester group, the imidazole ring, and the sulfanyl group. The presence of these functional groups would significantly influence the chemical properties of the compound .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of esters and imidazoles. This includes hydrolysis, reactions with bases or nucleophiles, and participation in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of an ester group could make it polar and potentially increase its boiling point .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many drugs containing an imidazole ring act by inhibiting the enzyme cytochrome P450 .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Properties

IUPAC Name

ethyl 2-[[2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-4-29-21(27)16-7-5-6-8-17(16)24-20(26)14-30-22-23-11-12-25(22)18-13-15(2)9-10-19(18)28-3/h5-13H,4,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTCHUKZCZGGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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